2-(1H-pyrazol-4-yl)pyridine
Overview
Description
“2-(1H-pyrazol-4-yl)pyridine” is a compound that belongs to the class of organic compounds known as phenylpyrazoles . It consists of a pyrazole bound to a phenyl group . The molecular formula is C8H7N3 .
Synthesis Analysis
The synthesis of pyrazole derivatives like “2-(1H-pyrazol-4-yl)pyridine” has been a focus of many techniques, mainly due to their frequent use as scaffolds in the synthesis of bioactive chemicals . A Rhodium (III) catalyzed and solvent-controlled C–H bond functionalization of 2-(1H-pyrazol-1-yl)pyridine with internal alkynes has been described, providing a straightforward way for the divergent synthesis of either C–H alkenylation products or indazole products .
Molecular Structure Analysis
The molecular structure of “2-(1H-pyrazol-4-yl)pyridine” is characterized by a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .
Chemical Reactions Analysis
The chemical reactions involving “2-(1H-pyrazol-4-yl)pyridine” are diverse. For instance, a Rhodium (III) catalyzed and solvent-controlled C–H bond functionalization of 2-(1H-pyrazol-1-yl)pyridine with internal alkynes has been reported, which provided a straightforward way for the divergent synthesis of either C–H alkenylation products or indazole products .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(1H-pyrazol-4-yl)pyridine” include a density of 1.2±0.1 g/cm3, boiling point of 364.2±25.0 °C at 760 mmHg, and a molar refractivity of 41.5±0.3 cm3 . It also has a polar surface area of 42 Å2 and a molar volume of 119.5±3.0 cm3 .
Scientific Research Applications
1. Biomedical Applications
- Results: More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described which are included in more than 5500 references (2400 patents) up to date .
2. C–H Functionalization
3. Design and Synthesis of Novel PAMs
- Results: The newly synthesized PAMs maintain the ability to cross the blood-brain barrier, making them suitable for future preclinical assessment .
4. Antileishmanial and Antimalarial Evaluation
- Results: The compound has a desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy (-9.8 kcal/mol) .
5. Organic Synthesis Intermediate
Safety And Hazards
Future Directions
Pyrazole-containing compounds like “2-(1H-pyrazol-4-yl)pyridine” have proven applicability and versatility as synthetic intermediates in preparing relevant chemicals in biological, physical-chemical, material science, and industrial fields . Therefore, synthesizing structurally diverse pyrazole derivatives is highly desirable, and various researchers continue to focus on preparing this functional scaffold and finding new and improved applications .
properties
IUPAC Name |
2-(1H-pyrazol-4-yl)pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3/c1-2-4-9-8(3-1)7-5-10-11-6-7/h1-6H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXOXPYYAVFDCDK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CNN=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80393826 | |
Record name | 2-(1H-pyrazol-4-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80393826 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1H-pyrazol-4-yl)pyridine | |
CAS RN |
439106-75-9 | |
Record name | 2-(1H-pyrazol-4-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80393826 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 439106-75-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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